molecular formula C17H19FN2O4S B5113456 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide

5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide

Cat. No. B5113456
M. Wt: 366.4 g/mol
InChI Key: ONQPRUOIUZROGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, also known as FSMB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FSMB belongs to the class of sulfonamide compounds, which have been used in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

Mechanism of Action

The exact mechanism of action of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is not fully understood. However, studies have suggested that 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide may exert its therapeutic effects through multiple pathways. In cancer research, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has also been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in cancer progression. In bacterial infections, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial protein synthesis.
Biochemical and Physiological Effects:
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to inhibit the expression of cancer-related genes, including Bcl-2 and cyclin D1. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has also been shown to induce the expression of tumor suppressor genes, such as p53. In bacterial infections, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV. Furthermore, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has several advantages for lab experiments. Firstly, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is a stable compound that can be easily synthesized with good yield. Secondly, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further investigation. However, there are also limitations to using 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in lab experiments. Firstly, the exact mechanism of action of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is not fully understood, making it difficult to optimize its therapeutic effects. Secondly, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide may have off-target effects, which could limit its clinical application.

Future Directions

For the investigation of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide include further elucidation of its mechanism of action, optimization of synthesis and formulation, investigation in combination with other therapeutic agents, and investigation in animal models and clinical trials.

Synthesis Methods

The synthesis of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide involves the reaction of 4-fluoroaniline with p-toluenesulfonyl chloride to form 4-fluoro-N-tosylaniline. This intermediate is then reacted with 2-methoxy-N-propylbenzamide in the presence of a base to produce 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. The synthesis of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been optimized to yield a high purity product with good yield.

Scientific Research Applications

5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has also been investigated for its anti-inflammatory and antibacterial properties. In a study conducted by Zhang et al., 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide was found to have potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Furthermore, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been investigated for its potential as a therapeutic agent in neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-3-10-19-17(21)15-11-14(8-9-16(15)24-2)25(22,23)20-13-6-4-12(18)5-7-13/h4-9,11,20H,3,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQPRUOIUZROGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.